molecular formula C22H24N4O3S B10885530 N-{1-(3-methoxyphenyl)-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl}benzamide

N-{1-(3-methoxyphenyl)-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl}benzamide

Cat. No.: B10885530
M. Wt: 424.5 g/mol
InChI Key: IOPKUZGPLTUXTG-UHFFFAOYSA-N
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Description

N~1~-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiadiazole ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce benzylamine derivatives.

Scientific Research Applications

N~1~-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-3-phenylpropanamide: Similar in structure but lacks the thiadiazole ring.

    N-(3-Methoxyphenyl)-3-oxo-3-(thiadiazol-2-yl)propanamide: Similar but with different substituents on the thiadiazole ring.

Uniqueness

N~1~-{1-(3-METHOXYPHENYL)-3-OXO-3-[(5-PROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]PROPYL}BENZAMIDE is unique due to the presence of the propyl-substituted thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide

InChI

InChI=1S/C22H24N4O3S/c1-3-8-20-25-26-22(30-20)24-19(27)14-18(16-11-7-12-17(13-16)29-2)23-21(28)15-9-5-4-6-10-15/h4-7,9-13,18H,3,8,14H2,1-2H3,(H,23,28)(H,24,26,27)

InChI Key

IOPKUZGPLTUXTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC(C2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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